molecular formula C11H16FNO B2837030 2-(2-Fluoro-benzylamino)-butan-1-ol CAS No. 626223-94-7

2-(2-Fluoro-benzylamino)-butan-1-ol

Cat. No.: B2837030
CAS No.: 626223-94-7
M. Wt: 197.253
InChI Key: WDLIUSVZZOVBQW-UHFFFAOYSA-N
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Description

Overview of Fluoro-Benzylamine and Butanol Scaffolds in Modern Chemical Science

In modern chemical science, specific structural motifs, or scaffolds, are recognized as privileged structures due to their frequent appearance in biologically active compounds. Both the fluoro-benzylamine and butanol scaffolds, which constitute 2-(2-Fluoro-benzylamino)-butan-1-ol, fall into this category.

The fluoro-benzylamine scaffold is a valuable component in medicinal chemistry. The introduction of a fluorine atom onto an aromatic ring can significantly alter a molecule's physicochemical properties. These alterations include changes in lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, fluorinated benzylamine (B48309) derivatives have been investigated for their potential in developing novel therapeutic agents. The benzylamine portion itself is a common structural feature in a wide array of pharmaceuticals.

The butanol scaffold , particularly in the form of aminobutanols, is a cornerstone in the synthesis of chiral compounds. researchgate.netnih.gov Chiral 1,2-amino alcohols are crucial precursors for a variety of chiral auxiliaries, ligands for stereoselective reactions, and are integral components of many natural products and biologically active molecules. researchgate.net For example, (S)-(+)-2-Amino-1-butanol is a key intermediate for the synthesis of (S,S)-ethambutol, an antibacterial drug used to treat tuberculosis. chemicalbook.com The synthesis and resolution of these amino alcohols are well-established areas of research, often employing chemo-enzymatic methods to achieve high optical purity. researchgate.net

Rationale for Advanced Research on this compound

The rationale for conducting advanced research on this compound stems from the strategic combination of its two core scaffolds. The synthesis of this compound represents an effort to explore new chemical space by merging the advantageous properties of both the fluoro-benzylamine and the chiral aminobutanol (B45853) moieties.

The primary motivations for its study include:

Creation of Novel Molecular Architectures: Combining these two scaffolds generates a unique molecular structure that is not widely represented in existing chemical libraries.

Modulation of Biological Activity: The fluorine atom at the ortho-position of the benzyl (B1604629) group is expected to influence the compound's electronic and steric properties. This can lead to enhanced or novel biological activities compared to its non-fluorinated analogue, (S)-(+)-2-(N-benzylamino)butan-1-ol. researchgate.net

Chiral Building Block: As a chiral molecule, this compound can serve as a valuable building block for the enantioselective synthesis of more complex pharmaceutical targets. Chiral recognition is fundamental in pharmacology, as different enantiomers of a drug can have vastly different biological effects.

Scope and Objectives of the Academic Research Outline

The academic research focused on this compound would logically encompass its chemical synthesis, characterization, and preliminary evaluation of its properties.

Scope: The research would be confined to the laboratory-scale synthesis and analytical characterization of the compound. The primary focus would be on establishing a reliable synthetic pathway and thoroughly documenting the molecule's physicochemical properties.

Objectives:

To Develop an Efficient Synthetic Route: A key objective is to establish a reproducible method for the synthesis of this compound. A likely approach involves the reductive amination of 2-fluorobenzaldehyde (B47322) with an appropriate aminobutanol derivative or the catalytic hydrogenation of a corresponding Schiff base, a method used for similar non-fluorinated compounds. researchgate.netbenthamdirect.com

To Perform Thorough Spectroscopic and Physicochemical Characterization: Once synthesized, the compound must be rigorously characterized to confirm its structure and purity. This includes determining its molecular formula, molecular weight, and other physical properties. chemsrc.com

To Create a Foundation for Future Biological Studies: By synthesizing and characterizing this novel compound, the research provides the essential starting point for subsequent investigations into its potential biological activities.

Research Findings

While extensive peer-reviewed studies focusing exclusively on this compound are not widely available in the public domain, its fundamental properties have been cataloged, and its synthesis can be inferred from established chemical methodologies for related compounds.

Physicochemical Data

The primary available research data for this compound are its physicochemical properties, which are crucial for its identification and use in further research.

PropertyValueSource
CAS Number626223-94-7 chemsrc.comguidechem.com
Molecular FormulaC11H16FNO chemsrc.com
Molecular Weight197.25 g/mol chemsrc.com
Boiling Point (Predicted)308.6±22.0 °C at 760 mmHg chemsrc.com
Density (Predicted)1.1±0.1 g/cm³ chemsrc.com

Synthetic Pathways

A common and efficient method for preparing N-benzylamino alcohols is through the catalytic hydrogenation of a Schiff base. researchgate.net For the synthesis of the non-fluorinated analog, (S)-(+)-2-(N-benzylamino)butan-1-ol, researchers have optimized a process involving the reaction of (S)-(+)-2-aminobutan-1-ol with benzaldehyde (B42025) to form the Schiff base, followed by hydrogenation over a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction proceeds under mild conditions (room temperature and atmospheric pressure) and results in high yields. researchgate.net It is a reasonable scientific inference that a similar pathway would be effective for the synthesis of this compound, using 2-fluorobenzaldehyde as the starting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIUSVZZOVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Fluoro Benzylamino Butan 1 Ol and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Fluoro-benzylamines

The creation of the carbon-nitrogen bond is a pivotal step in the synthesis of fluoro-benzylamines. Various classical and modern organic reactions are employed to achieve this transformation efficiently.

Reductive amination stands out as a direct and widely used method for preparing amines. tandfonline.com This one-pot procedure typically involves the reaction of a carbonyl compound, in this case, 2-fluorobenzaldehyde (B47322), with an amine, 2-amino-1-butanol, to form an intermediate imine or Schiff base, which is then reduced in situ to the desired amine. tandfonline.comacs.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). u-szeged.hu A notable advancement in this area is the use of zinc borohydride, often in combination with zinc chloride, which provides a safer and efficient alternative to the toxic sodium cyanoborohydride. tandfonline.comtandfonline.com This method has been shown to be effective for the synthesis of various fluorinated benzylamines in high yields. tandfonline.comtandfonline.com The reaction conditions are generally mild, and the procedure is amenable to large-scale preparations. tandfonline.com

A study on biomimetic reductive amination highlights the isomerization of N-benzylimines derived from fluorinated aldehydes in the presence of triethylamine, offering another pathway to fluorinated amines. acs.org

Table 1: Reductive Amination Approaches

Carbonyl Compound Amine Reducing Agent/Catalyst Solvent Key Features
2-Fluorobenzaldehyde 2-Amino-1-butanol Zn/Cl₂/NaBH₄ Diethyl ether High yield, safe alternative to NaBH₃CN. tandfonline.comtandfonline.com
Fluorobenzaldehydes Secondary Amines ZnCl₂/Zn(BH₄)₂ Not specified Adaptable for multigram-scale preparations. tandfonline.com
Fluorinated Aldehydes/Ketones Benzylamine (B48309) Triethylamine Triethylamine Biomimetic approach via imine isomerization. acs.org
Prochiral Ketones Chiral Amines Ti(OiPr)₄/Pd-C/H₂ Methanol (B129727) High diastereoselectivity for aromatic substrates. d-nb.info

Nucleophilic substitution represents another fundamental strategy for C-N bond formation. youtube.com This can be approached in two ways: the amine (2-amino-1-butanol) acting as a nucleophile attacking an electrophilic fluorinated benzyl (B1604629) precursor, or a derivative of the butanol acting as the electrophile.

In the first scenario, a suitable precursor such as 2-fluorobenzyl halide (e.g., bromide or chloride) reacts with 2-amino-1-butanol. The reaction proceeds via an Sₙ2 mechanism, where the amino group of the butanol derivative displaces the halide from the benzylic carbon. The choice of solvent and base is crucial to facilitate the reaction and to scavenge the hydrogen halide formed.

Conversely, the hydroxyl group of 2-(2-fluoro-benzylamino)-butan-1-ol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nucleophile. While not a direct route to the target compound, this highlights the reactivity of the butanol moiety. The synthesis of butanol via nucleophilic substitution of 1-chlorobutane (B31608) with potassium hydroxide (B78521) serves as a simple analogy for this type of reaction. chegg.com

This method is a two-step process that begins with the condensation of 2-fluorobenzaldehyde and 2-amino-1-butanol to form a Schiff base (an imine). youtube.comyoutube.com The reaction is typically carried out with the removal of water to drive the equilibrium towards the product. youtube.com The resulting Schiff base is then isolated and subsequently reduced to the target amine. google.com

Hydrogenation of the C=N double bond can be achieved using various reducing agents, including catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or palladium on carbon (Pd/C). google.com Chemical reducing agents such as sodium borohydride can also be employed. A key consideration in this method is the potential moisture sensitivity of the Schiff base, which may necessitate its formation in high yield and free from water before the reduction step. google.com The synthesis of Schiff bases from fluorinated aromatic amines and substituted aldehydes has been explored, indicating the versatility of this reaction. nih.govresearchgate.net

Stereoselective Synthesis of this compound

Given that this compound contains a chiral center at the second carbon of the butanol backbone, its stereoselective synthesis is of significant interest. This allows for the preparation of enantiomerically pure forms of the compound, which is often crucial for its biological activity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.commdpi.com

In the context of synthesizing chiral amino alcohols, a common strategy involves the use of chiral oxazolidinones. nii.ac.jp For example, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which is then alkylated. Subsequent removal of the auxiliary yields an enantiomerically enriched amino acid, which can be further transformed into the desired amino alcohol. mdpi.com The synthesis of optically active amino acids using (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary is a well-established method. Another approach involves the enantioselective functionalization of 2-oxazolone using chiral auxiliaries to produce versatile chiral synthons for amino alcohols. nii.ac.jp

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral β-amino alcohols, catalytic asymmetric β-amination of alcohols provides a direct route. Intramolecular C(sp³)–H nitrene insertion using a chiral ruthenium catalyst has been shown to produce chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, with high yields and enantioselectivities. Similarly, copper-catalyzed asymmetric propargylic substitution has emerged as a robust method for creating sterically congested carbon stereocenters in the synthesis of chiral γ-amino alcohols. nih.gov

Borrowing hydrogen catalysis represents another significant advancement in the enantioselective synthesis of chiral amines from racemic alcohols. chinesechemsoc.org This redox-neutral process generates water as the only byproduct. chinesechemsoc.org While direct enantioconvergent amination of racemic primary alcohols remains challenging, significant progress has been made in the amination of secondary alcohols. chinesechemsoc.org

Table 2: Stereoselective Synthesis Approaches

Method Catalyst/Auxiliary Substrate Type Key Features
Chiral Auxiliary-Mediated Synthesis Chiral oxazolidinones Glycine equivalents Controls stereochemistry of alkylation. mdpi.comnii.ac.jp
Asymmetric C-H Amination Chiral Ruthenium Catalyst N-benzoyloxycarbamates Intramolecular nitrene insertion to form chiral oxazolidin-2-ones.
Asymmetric Propargylic Substitution Copper Catalysts Alkyne-functionalized oxetanes Synthesis of chiral γ-amino alcohols with tertiary stereocenters. nih.gov
Borrowing Hydrogen Catalysis Chiral Iridium or Ruthenium Complexes Racemic alcohols and amines Enantioconvergent synthesis of chiral amines. chinesechemsoc.org

Chemo-Enzymatic Approaches for Optically Active Amino Alcohols

The synthesis of optically pure amino alcohols, the foundational backbones of compounds like this compound, frequently employs chemo-enzymatic methods to achieve high enantioselectivity. These strategies combine the precision of biocatalysis with the versatility of organic chemistry. jove.comresearchgate.net Chiral 1,2-amino alcohols are crucial building blocks for the pharmaceutical industry, and various enzymatic and chemo-enzymatic reaction cascades have been developed for their synthesis. researchgate.net

A common approach involves the kinetic resolution of a racemic precursor. For instance, racemic 2-amino-1-butanol can be resolved using enzymes to selectively process one enantiomer, allowing the other to be isolated in high purity. researchgate.net Lipases are frequently used for this purpose through enantioselective acylation. researchgate.netineosopen.org In one method, racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol undergoes enantioselective acylation catalyzed by a lipase, yielding the optically active alcohol. researchgate.netineosopen.org Similarly, penicillin G acylase immobilized on a resin has been used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol, producing (S)-2-amino-1-butanol with over 99% enantiomeric excess (e.e.). researchgate.net

Another powerful enzymatic tool is the ω-transaminase (ω-TA). These enzymes can be used for the kinetic resolution of racemic amines and amino alcohols, such as 2-aminobutan-1-ol (B80463), by selectively converting one enantiomer into a ketone while leaving the desired enantiomer untouched. mdpi.com Furthermore, ω-transaminases can be employed in asymmetric synthesis, converting a keto-alcohol precursor directly into a chiral amino alcohol. For example, an (S)-selective ω-transaminase can reduce an ethyl or isopropyl 2-oxobutanoate (B1229078) to the corresponding (S)-2-aminobutanoate, which can then be chemically reduced to (S)-2-aminobutan-1-ol, a key intermediate for various pharmaceuticals. google.com

Enzymatic cascade reactions offer a streamlined, one-pot synthesis of chiral amino alcohols from readily available starting materials like L-lysine. jove.comnih.gov These cascades can involve enzymes such as dioxygenases and decarboxylases to perform sequential C-H oxidation and decarboxylation, yielding optically enriched amino alcohols. jove.comnih.gov

Table 1: Chemo-Enzymatic Methods for Chiral 2-Aminobutan-1-ol Precursors

Method Enzyme Precursor Product Key Feature
Enantioselective Hydrolysis Penicillin G Acylase N-phenylacetyl-(±)-2-aminobutan-1-ol (S)-2-amino-1-butanol High enantiomeric excess (>99% e.e.) researchgate.net
Enantioselective Acylation Lipase (±)-N-carbobenzoxy-2-aminobutan-1-ol Optically active alcohol Key resolution step researchgate.netineosopen.org
Asymmetric Synthesis (S)-selective ω-Transaminase Ethyl 2-oxobutanoate (S)-2-aminobutan-1-ol (after reduction) Direct synthesis of chiral intermediate google.com

Diastereoselective Control and Induction Mechanisms

Achieving diastereoselective control is critical when constructing molecules with multiple stereocenters, such as the syn- and anti-diastereomers of this compound. The spatial arrangement of the hydroxyl and amino groups is determined during the key bond-forming step, and various mechanisms can be employed to influence the stereochemical outcome. These mechanisms are generally categorized as reagent-controlled, substrate-controlled, or auxiliary-controlled. diva-portal.org

In reagent-controlled synthesis, a chiral catalyst or reagent dictates the stereochemistry of the product. diva-portal.org For example, the hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes can be catalyzed by a chiral AlLi-bis(binaphtoxide) (ALB) complex. doi.org By selecting the appropriate chirality of the ALB catalyst, the reaction can be tuned to selectively produce either the syn- or anti-β-amino-α-hydroxy-H-phosphinates with a high degree of diastereofacial selectivity. doi.org This principle is directly applicable to the synthesis of β-amino alcohols.

Substrate-controlled reactions leverage the inherent chirality within the starting material to direct the formation of a new stereocenter. diva-portal.org The stereochemical outcome of nucleophilic additions to α-amino-β-silyloxy aldehydes, for instance, depends on the pre-existing syn or anti stereochemistry of the aldehyde. diva-portal.org

A powerful strategy for synthesizing chiral β-amino alcohols involves the enantioselective C-H amination of alcohols. A recently developed radical relay chaperone strategy converts the alcohol into a temporary imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT). nih.gov This process, rendered enantioselective through the use of a chiral copper catalyst and a photocatalyst, allows for the stereoselective formation of a chiral oxazoline, which is then hydrolyzed to the enantioenriched β-amino alcohol. nih.gov This method bypasses the need for traditional chiral pool precursors or auxiliaries. nih.gov Another highly diastereoselective method is the Petasis borono-Mannich allylation reaction, which can be used to synthesize syn-β-amino alcohols from α-hydroxyl aldehydes. rsc.org

Synthesis of Fluorine-Containing Analogues and Derivatives

Methodologies for Incorporating Fluorine into Benzylamino Structures

The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. For a compound like this compound, the fluorine atom is incorporated into the benzylamine moiety. The most direct synthetic strategies typically involve using a pre-fluorinated building block.

A common and efficient method is the reductive amination between an optically active amino alcohol, such as (S)-2-aminobutan-1-ol, and a fluorine-containing aldehyde, like 2-fluorobenzaldehyde. This reaction first forms a fluorinated imine (a Schiff base), which is then reduced in situ to the target secondary amine. nih.govmdpi.com A solvent-free mechanochemical method, involving the manual grinding of fluorinated benzaldehydes with chiral benzylamines, has proven effective for producing the intermediate fluorinated imines in high yields. nih.govmdpi.com

Alternatively, the synthesis can start from other fluorinated precursors. For example, fluorine-containing benzonitrile (B105546) derivatives can be reduced to the corresponding fluorine-containing benzylamines, which can then be alkylated with an appropriate electrophile derived from butan-1-ol to form the final product. google.com

More advanced techniques involve the direct C-H fluorination of a benzylamine derivative. beilstein-journals.orgbeilstein-journals.org These methods, often catalyzed by transition metals like palladium or copper, can install a fluorine atom at a specific position on the aromatic ring. beilstein-journals.org For instance, Pd-catalyzed ortho-C-H fluorination of benzaldehydes has been achieved using transient directing groups. beilstein-journals.org Radical fluorination is another approach for benzylic C-H fluorination, where a carbon-centered radical is generated at the benzylic position and subsequently trapped by a fluorine atom transfer reagent like Selectfluor. beilstein-journals.org

Table 2: Selected Methods for Synthesizing Fluorinated Benzylamine Precursors

Method Precursor Reagents Product Key Feature
Reductive Amination 2-Fluorobenzaldehyde & Amine Reducing Agent (e.g., NaBH₄) Fluorinated Benzylamine Direct, high-yield formation of C-N bond nih.govmdpi.com
Nitrile Reduction 2-Fluorobenzonitrile Reducing Agent (e.g., H₂, Catalyst) 2-Fluorobenzylamine Utilizes readily available nitrile precursors google.com
C-H Fluorination Benzaldehyde (B42025)/Benzylamine Pd or Cu Catalyst, F⁺ Source Fluorinated Benzylamine Late-stage fluorination, avoids pre-functionalized substrates beilstein-journals.org

Modular Synthetic Protocols for Highly Branched Chiral Amines

Modular synthesis provides a powerful framework for rapidly generating diverse libraries of complex molecules from simple, interchangeable building blocks. nih.gov This approach is particularly valuable for creating analogues of this compound with varied substitution patterns.

One such protocol enables the de novo synthesis of bis-α-chiral amines using tert-butanesulfinamide (tBS) as the sole chiral source. This method involves the sequential, stereoselective functionalization of imines, allowing for the controlled production of all possible stereoisomers of highly branched secondary amines. nih.gov The ability to create such structural diversity is crucial for exploring structure-activity relationships in drug discovery. nih.gov

Another modular strategy involves the rhodium-catalyzed asymmetric isomerization of allylamines, followed by enamine exchange and chemoselective reduction. This one-pot process is suitable for establishing a variety of tertiary stereocenters, providing rapid access to many chiral γ-branched amines. d-nb.info While the target molecule is a β-amino alcohol, the principles of modular assembly and asymmetric catalysis are transferable.

Convergent synthesis offers another modular route. For example, α-branched amines can be synthesized from three accessible starting materials: an aromatic C-H substrate, a terminal alkene, and an aminating agent. researchgate.net Furthermore, a dual nickel/photoredox catalysis system allows for the direct enantioselective α-arylation of N-alkyl amides with aryl chlorides, providing a general and modular pathway to chiral α-aryl amines. acs.org These protocols highlight the potential to construct highly substituted and structurally complex analogues by combining different building blocks in a controlled, stepwise manner. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, pathways, and product selectivity. In the synthesis of this compound, which typically involves a reductive amination step, the solvent can dictate the outcome between the desired amine and side products, such as an alcohol from simple ketone/aldehyde reduction. researchgate.neteui.eu

A systematic study on the reductive amination of ketones revealed that the reaction proceeds via two main routes: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. researchgate.neteui.eu The preferred pathway is heavily dependent on the solvent. Protic solvents like methanol, ethanol, and isopropanol, as well as aprotic polar solvents like THF and dioxane, were investigated. researchgate.net Methanol was identified as the optimal solvent for the reductive amination of ketones, as it promotes the highest rates of imine and Schiff base formation, which are the key intermediates leading to the amine product. researchgate.neteui.eu In contrast, using water as a solvent disfavors the formation of these intermediates, leading to high selectivity for the corresponding alcohol. researchgate.neteui.eu

In other systems, different solvents may be preferred. For the reductive amination of nitrobenzene (B124822) with benzaldehyde, THF provided the best yield for the secondary amine product, while methanol was optimal for the simple hydrogenation of the nitroarene. researchgate.net For reactions involving lithium aminoborohydrides, the solvent can control the competition between amination and reduction. In THF, the reaction of methyl iodide favors amination at low temperatures, but reduction competes at higher temperatures. acs.org However, in dioxane, the same reaction yields the amination product exclusively, regardless of temperature, highlighting a major solvent effect on the reaction mechanism. acs.org The development of solvent selection guides for reductive amination processes aids in replacing less desirable chlorinated solvents with more environmentally benign alternatives. rsc.org

Table 3: Effect of Solvent on Reductive Amination Yield/Selectivity

Solvent Type Solvent Example(s) General Outcome Rationale
Protic Alcohol Methanol High Amine Yield High rates of imine/Schiff base formation and hydrogenation researchgate.neteui.eu
Protic Water High Alcohol Yield Unfavorable formation of imine and Schiff base intermediates researchgate.neteui.eu
Aprotic Polar Tetrahydrofuran (THF) Good Amine Yield Effective in many reductive amination systems researchgate.netacs.org
Aprotic Polar Dioxane Favors Amination Can suppress competing reduction pathways in specific cases acs.org

Catalyst Selection and Loading Studies

The choice of catalyst and its loading are pivotal in the heterogeneous catalytic hydrogenation of Schiff bases to produce N-substituted amino alcohols. researchgate.net Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for this transformation. researchgate.netresearchgate.net Research on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol, a close analogue of the title compound, provides significant insights into catalyst performance.

Studies have shown that the efficiency of the hydrogenation is influenced by the catalyst-to-substrate ratio. researchgate.net In the hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol, it was determined that a catalyst/substrate ratio of 0.02 is sufficient to achieve complete conversion and high purity of the desired product. researchgate.net Increasing the catalyst loading beyond this point does not necessarily improve the reaction rate, suggesting potential mass transport limitations, a common occurrence in atmospheric hydrogenations of easily reducible functional groups. researchgate.net

For instance, the hydrogenation of (R)-2-(N-benzylideneamino)butan-1-ol over 5% Pd/C at a 3% by weight loading relative to the substrate yielded the corresponding (R)-(-)-2-(N-benzylamino)butan-1-ol in 77% yield. researchgate.net In another study, using a 10% Pd/C catalyst at a 0.02 catalyst/substrate ratio in toluene (B28343) resulted in a 93% isolated yield and 97% purity for the (S)-enantiomer. researchgate.net

The nature of the support and metal loading can also be crucial for selectivity, especially in more complex reactions. For example, in the amination of 4-fluoroacetophenone, a 0.2 wt% Pd-MIL-101 catalyst gave a 90% yield of the desired secondary amine, whereas a 5 wt% Pd/C catalyst led to only a 28% yield, with significant formation of a hydrogenated alcohol byproduct. tandfonline.com This highlights that higher metal loading can sometimes promote unwanted side reactions like hydrogenolysis. tandfonline.com

Table 1: Catalyst Loading Effect on the Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol researchgate.net

Catalyst Catalyst/Substrate Ratio (w/w) Solvent Conversion (%) Purity (%) Isolated Yield (%)
10% Pd/C (Selcat Q) 0.02 Toluene 100 97 93

This table is generated based on data for the analogue (S)-(+)-2-(N-benzylamino)butan-1-ol.

Temperature and Pressure Parameter Optimization

Temperature and pressure are fundamental parameters that significantly affect the rate, conversion, and selectivity of catalytic hydrogenations. For the synthesis of 2-(benzylamino)butan-1-ol (B3010502) analogues, these reactions are often conducted under mild conditions, such as room temperature and atmospheric pressure, which are advantageous for safety, cost, and minimizing side reactions. researchgate.net

The hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol to its corresponding amino alcohol has been successfully performed at room temperature and atmospheric pressure (1 bar H₂). researchgate.net These mild conditions, when paired with an optimized catalyst system (10% Pd/C in toluene), led to a fast reaction with complete conversion and high selectivity. researchgate.net

However, in some cases, elevated temperatures may be employed to increase the reaction rate. For example, the synthesis of (R)-(-)-2-(N-benzylamino)butan-1-ol was carried out at 70 °C, achieving an 89% yield, though over a prolonged reaction time of 24 hours. researchgate.net The optimization of temperature is a balance; while higher temperatures can speed up the reaction, they can also lead to decreased selectivity and the formation of byproducts. tandfonline.com For instance, in certain reductive aminations, higher temperatures resulted in lower amine yields and increased formation of toluene through over-reduction. tandfonline.com

Pressure is another critical variable. While many hydrogenations of this type proceed efficiently at atmospheric pressure, increasing the hydrogen pressure can enhance the reaction rate. researchgate.nettandfonline.com In the reductive amination of some aldehydes, high hydrogen pressures (e.g., 25–40 bar) were found to favor the formation of the desired amine product. tandfonline.com Conversely, for other systems, high pressure (35 bar) and prolonged reaction times led to the formation of undesired hydrogenated imine products. researchgate.net A patent for the synthesis of 2-amino-n-butanol describes a catalytic hydrogenation step using a hydrogen/nitrogen mixture at a pressure of 8 to 12 bars. google.com

The optimization of these parameters is often system-dependent. For the reductive aminolysis of carbohydrates to amino alcohols, a study systematically varied temperature, pressure, and reactant molar excess to find optimal conditions. researchgate.net This underscores the need for careful experimental design to maximize yield and purity for the specific synthesis of this compound.

Table 2: Influence of Temperature and Pressure on the Synthesis of 2-(Benzylamino)butan-1-ol Analogues

Substrate Catalyst Temperature (°C) Pressure (bar) Yield (%) Reference
(S)-(+)-2-(N-benzylideneamino)butan-1-ol 10% Pd/C Room Temp. 1 93 researchgate.net
(R)-2-(N-benzylideneamino)butan-1-ol 5% Pd/C Room Temp. 1 77 researchgate.net
(R)-2-(N-benzylideneamino)butan-1-ol 10% Pd/C 70 - 89 researchgate.net
2-nitro-n-butanol Pd/Pt on Carbon 50-55 8-12 - google.com

This table collates data from the synthesis of various analogues to illustrate the impact of temperature and pressure.

Reaction Mechanisms and Reactivity Studies of 2 2 Fluoro Benzylamino Butan 1 Ol

Mechanistic Investigations of Compound Formation Reactions

The formation of the title compound is typically achieved through nucleophilic substitution or reductive amination, each with distinct mechanistic features.

The formation of 2-(2-Fluoro-benzylamino)-butan-1-ol via nucleophilic substitution involves the reaction of 2-aminobutan-1-ol (B80463) with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). The amino group of 2-aminobutan-1-ol acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. youtube.com This reaction can proceed through either an SN1 or SN2 mechanism, depending on the specific reactants, solvent, and temperature. organic-chemistry.orgyoutube.com

The benzylic position is capable of stabilizing a carbocation through resonance with the benzene (B151609) ring, which could favor an SN1 pathway. youtube.com However, since the electrophile is a primary benzylic halide, the SN2 pathway is generally more probable due to reduced steric hindrance. chemguide.co.uk The SN2 reaction involves a backside attack by the amine nucleophile, leading to an inversion of stereochemistry if the benzylic carbon were chiral. youtube.com The reaction is bimolecular, with its rate dependent on the concentrations of both the nucleophile and the electrophile. chemguide.co.uk

FeatureSN1 MechanismSN2 Mechanism
Rate Determining Step Unimolecular: Formation of the benzylic carbocation.Bimolecular: Concerted attack of the nucleophile and departure of the leaving group.
Intermediate Benzylic carbocation, stabilized by resonance.No intermediate, only a five-coordinate transition state.
Stereochemistry Racemization at the benzylic center.Inversion of configuration at the benzylic center.
Favored by Polar protic solvents, weak nucleophiles, good leaving groups. organic-chemistry.orgPolar aprotic solvents, strong nucleophiles, unhindered substrates. lumenlearning.com
Applicability Possible due to benzylic stabilization.Highly probable for a primary benzylic halide substrate.

Table 1. Comparison of SN1 and SN2 mechanisms for the formation of this compound from 2-aminobutan-1-ol and a 2-fluorobenzyl halide.

An alternative and widely used method for synthesizing N-benzylamino alcohols is the catalytic hydrogenation of a Schiff base precursor over a palladium catalyst. researchgate.net For the title compound, this would involve the initial condensation of 2-fluorobenzaldehyde (B47322) with 2-aminobutan-1-ol to form the corresponding imine (a Schiff base). This imine is then reduced.

The mechanism of catalytic hydrogenation on a metal surface like palladium involves several steps libretexts.org:

Adsorption: Both the imine (Schiff base) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

H-H Bond Cleavage: The σ-bond of the H₂ molecule is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

Hydrogenation: The adsorbed hydrogen atoms are transferred sequentially to the carbon and nitrogen atoms of the imine double bond (C=N). This typically occurs via syn-addition, where both hydrogens add to the same face of the double bond. libretexts.org

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites.

Research on the synthesis of the non-fluorinated analogue, (S)-(+)-2-(N-benzylamino)-butan-1-ol, has shown that reaction conditions such as the choice of solvent can significantly impact the reaction's efficiency and the purity of the product. researchgate.net

SolventCatalyst/Substrate Ratio (10% Pd/C)Conversion (%)Isolated Yield (%)Purity (%)
Toluene (B28343)0.0599.98097.4
Methanol (B129727)0.0599.98398.5
Hexane0.1099.87299.5
Ethyl Acetate0.0599.98298.9

Table 2. Influence of solvent on the catalytic hydrogenation of (S)-(+)-2-(N-benzylidineamino)butan-1-ol, the direct precursor to the non-fluorinated analogue of the title compound. Data adapted from studies by Tungler et al. researchgate.net

β-amino alcohols like this compound have the potential to undergo intramolecular rearrangement reactions, typically proceeding through an aziridinium (B1262131) ion intermediate. researchgate.net This process is usually initiated by activating the hydroxyl group to transform it into a good leaving group (e.g., by converting it to a tosylate or mesylate).

The general pathway for this rearrangement involves researchgate.net:

Activation: The primary alcohol is treated with an activating agent (e.g., trifluoroacetic anhydride (B1165640) or tosyl chloride).

Intramolecular Nucleophilic Attack: The nitrogen atom's lone pair attacks the carbon bearing the activated hydroxyl group in an intramolecular SN2 reaction.

Aziridinium Ion Formation: This attack displaces the leaving group and forms a strained, three-membered aziridinium ring intermediate.

Nucleophilic Ring-Opening: The aziridinium ion is then attacked by an external nucleophile. The attack can occur at either of the two ring carbons, leading to a mixture of regioisomeric products. The regioselectivity is influenced by steric and electronic factors of the substituents on the ring.

In the case of this compound, the formation of the aziridinium intermediate would be followed by nucleophilic attack, potentially leading to a rearranged amino alcohol if water or hydroxide (B78521) acts as the nucleophile. researchgate.net Other rearrangements, such as the organic-chemistry.orgacs.org-Wittig rearrangement, have been observed in related N-benzylamino compounds but typically require a strong base like n-butyllithium. acs.org

Reactivity Profile of the Butanol Moiety

The primary alcohol functional group in this compound is a key site for further chemical transformations.

The hydroxyl group is a poor leaving group, but it can be readily converted into groups that are easily displaced in nucleophilic substitution reactions.

Tosylation: Alcohols react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form alkyl tosylates. libretexts.org This conversion is highly valuable because tosylate is an excellent leaving group. The reaction proceeds without altering the configuration of the carbon atom attached to the oxygen, as the C-O bond is not broken during the reaction. libretexts.org The resulting tosylate of this compound would be a versatile intermediate for introducing other nucleophiles.

Halogenation: Primary and secondary alcohols are effectively converted into alkyl chlorides and bromides using thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. libretexts.org These reagents are often preferred over hydrohalic acids (HCl, HBr) for primary alcohols because they avoid the harsh acidic conditions and the potential for carbocation rearrangements that can occur via an SN1 mechanism. libretexts.orgyoutube.com The reaction with SOCl₂ or PBr₃ typically proceeds through an SN2 mechanism, converting the -OH group into a much better leaving group (a chlorosulfite or dibromophosphite), which is then displaced by a halide ion. libretexts.org

TransformationReagentTypical ConditionsMechanismProduct
Tosylation p-Toluenesulfonyl chloride (TsCl)Pyridine, 0 °C to RTNucleophilic Acyl Substitution2-(2-Fluoro-benzylamino)-butyl-1-tosylate
Chlorination Thionyl chloride (SOCl₂)Pyridine or neat, 0 °C to refluxSN21-Chloro-2-(2-fluoro-benzylamino)-butane
Bromination Phosphorus tribromide (PBr₃)Ether or neat, 0 °CSN21-Bromo-2-(2-fluoro-benzylamino)-butane

Table 3. Common reagents for the conversion of the butanol moiety in this compound.

The primary alcohol of this compound can undergo acid-catalyzed dehydration to form an alkene. This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

The mechanism is generally considered to be E1 for secondary and tertiary alcohols, but can have E2 character for primary alcohols. Given the structure, an E1-like pathway is plausible:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an oxonium ion (-OH₂⁺). youtube.com

Carbocation Formation: The C-O bond breaks, and a water molecule departs, generating a primary carbocation. This is a high-energy intermediate.

Rearrangement (Hydride Shift): The initially formed primary carbocation would likely undergo a rapid 1,2-hydride shift from the adjacent carbon (C2) to form a more stable secondary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming a double bond.

Following the hydride shift, deprotonation could occur from either C1 or C3, leading to two possible alkene products according to Zaitsev's rule, which predicts the more substituted (and thus more stable) alkene will be the major product. libretexts.org This would favor the formation of 2-(2-Fluoro-benzylamino)-but-2-ene over 2-(2-Fluoro-benzylamino)-but-1-ene.

Esterification and Etherification Reactions

The primary alcohol group in this compound is amenable to standard esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. These reactions are typically catalyzed by acids or proceed under basic conditions when using more reactive acylating agents. The presence of the bulky 2-fluoro-benzylamino substituent may introduce steric hindrance, potentially requiring more forcing reaction conditions or specific catalysts to achieve high yields. beilstein-journals.org For instance, direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) would likely require elevated temperatures and a strong acid catalyst. pearson.com The amino group would be protonated under these conditions, preventing its acylation. beilstein-journals.org

Table 1: Representative Esterification Reactions

Acylating Agent Catalyst/Conditions Product
Acetic Anhydride Pyridine, room temp. 2-(2-Fluoro-benzylamino)-butyl acetate
Benzoyl Chloride Triethylamine, CH₂Cl₂, 0 °C to r.t. 2-(2-Fluoro-benzylamino)-butyl benzoate

Etherification: The formation of ethers from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used for the deprotonation step. Alternatively, catalytic etherification of benzylic and allylic alcohols can be accomplished using specific catalysts. clockss.orgnih.gov Given the structure of this compound, direct acid-catalyzed etherification might be complicated by the presence of the amine.

Table 2: Representative Etherification Reactions

Alkylating Agent Base/Conditions Product
Methyl Iodide NaH, THF, 0 °C to r.t. 1-Methoxy-2-(2-fluoro-benzylamino)-butane
Benzyl (B1604629) Bromide KOt-Bu, DMF, room temp. 1-(Benzyloxy)-2-(2-fluoro-benzylamino)-butane

Reactivity Profile of the Secondary Amine Moiety

The secondary amine in the molecule is nucleophilic and can undergo a variety of reactions common to this functional group.

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and anhydrides to form amides. This reaction is often rapid and can be carried out under mild conditions. google.comresearchgate.net The presence of a base is typically required to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 3: Representative Acylation Reactions of the Secondary Amine

Acylating Agent Base/Conditions Product
Acetyl Chloride Triethylamine, CH₂Cl₂ N-Acetyl-N-(2-fluorobenzyl)butan-2-amin-1-ol

Alkylation: N-alkylation of the secondary amine can be achieved with alkyl halides. However, these reactions can be challenging to control, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.orgacs.org To achieve selective mono-alkylation, specific methodologies such as reductive amination or the use of particular catalysts may be necessary. arkat-usa.orgacs.orgmasterorganicchemistry.com

Table 4: Representative Alkylation Reactions of the Secondary Amine

Alkylating Agent Base/Conditions Product
Methyl Iodide K₂CO₃, Acetonitrile (B52724), reflux 2-[(2-Fluorobenzyl)(methyl)amino]butan-1-ol

Imine Formation: While primary amines react with aldehydes and ketones to form imines, secondary amines like the one in this compound react to form enamines if there is an alpha-proton to be removed. rsc.org However, oxidative methods can lead to imine formation from alcohols and amines. For instance, catalytic systems can facilitate the dehydrogenative coupling of the alcohol and amine functionalities, though this is more commonly an intermolecular reaction. nih.govnih.govorganic-chemistry.org Intramolecular cyclization to form an imine is not feasible for this structure.

Amide Formation: The secondary amine can participate in amide bond formation with carboxylic acids, a reaction often requiring activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group. Alternatively, oxidative amidation of alcohols with amines can be achieved using various catalytic systems. acs.orgacs.orgwikipedia.org This would involve the oxidation of the primary alcohol to an aldehyde, which then reacts with the secondary amine of another molecule to form a hemiaminal that can be further oxidized to an amide.

Table 5: Representative Amide Formation Reactions

Reactant Coupling Agent/Conditions Product
Propanoic Acid DCC, DMAP, CH₂Cl₂ N-(2-Fluorobenzyl)-N-(1-hydroxybutan-2-yl)propanamide

Reactivity Characteristics of the Fluorinated Benzyl Group

The fluorine atom on the benzyl group significantly influences the reactivity of the aromatic ring.

The ortho-fluoro substituent also introduces steric hindrance, which can affect the accessibility of the adjacent positions on the aromatic ring to incoming reagents. ijrar.orgmasterorganicchemistry.comnih.gov

For electrophilic aromatic substitution (EAS), the interplay of the inductive and resonance effects of the fluorine atom, along with the activating effect of the alkylamino substituent, will determine the regioselectivity. The benzylamino group is an ortho-, para-director. The fluorine atom is also an ortho-, para-director, although it is deactivating. ijrar.orgucsb.edu The combined directing effects would likely favor substitution at the positions para to both the fluorine and the benzylamino group, as well as the position ortho to the benzylamino group and meta to the fluorine. Steric hindrance from the ortho-fluoro and the butanolamine side chain will likely disfavor substitution at the positions closest to them. nih.gov

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if there are other electron-withdrawing groups on the ring. The fluorine atom can act as a leaving group in SNAr reactions, especially when activated by an electron-withdrawing group in the ortho or para position. byjus.commdpi.com

Table 6: Predicted Aromatic Substitution Products

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 2-(4-Nitro-2-fluoro-benzylamino)-butan-1-ol
Bromination Br₂, FeBr₃ 2-(4-Bromo-2-fluoro-benzylamino)-butan-1-ol

Benzylic Position Reactivity: Free Radical, Nucleophilic Substitution, and Oxidation

The reactivity of the benzylic C-H bonds in compounds structurally similar to this compound is a subject of considerable interest in synthetic organic chemistry. The strategic location of the benzylic carbon, activated by the adjacent fluorinated phenyl ring and influenced by the electronic nature of the amino and hydroxyl moieties, dictates its susceptibility to a range of chemical transformations.

Free Radical Reactions

Free radical reactions at the benzylic position are common, often initiated by light or a radical initiator. chadsprep.com The stability of the resulting benzylic radical is a key driving force for these reactions. masterorganicchemistry.com

Free Radical Halogenation: The benzylic C-H bond is weaker than typical alkyl C-H bonds, making it a prime target for abstraction by halogen radicals. uomustansiriyah.edu.iq Benzylic bromination, often employing N-bromosuccinimide (NBS) under photochemical or thermal initiation, is a highly selective method for introducing a bromine atom at this position. chadsprep.commasterorganicchemistry.com The use of NBS is advantageous as it maintains a low concentration of bromine, minimizing side reactions such as electrophilic addition to the aromatic ring. chadsprep.com

The mechanism for the free-radical bromination of a benzylic position generally proceeds through a chain reaction involving initiation, propagation, and termination steps.

Initiation: A radical initiator, such as AIBN, or UV light generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS (or Br2 generated in situ) to yield the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate of this reaction. While electron-withdrawing groups can destabilize the transition state for radical formation, the resonance stabilization provided by the phenyl ring is the dominant factor. masterorganicchemistry.com

Direct fluorination of benzylic C-H bonds can also be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under photocatalytic conditions. nih.govrsc.org These methods offer a direct route to introduce fluorine at the benzylic position, a modification that can significantly impact the metabolic stability of drug candidates. nih.govrsc.org

Stability of the Benzylic Radical: The stability of the benzylic radical intermediate is crucial. The unpaired electron in the p-orbital of the benzylic carbon can be delocalized into the π-system of the 2-fluorophenyl ring through resonance, significantly lowering its energy. pearson.commasterorganicchemistry.com The presence of the amino group at the benzylic position can also influence stability. Nitrogen lone pairs can further delocalize the radical, although the electron-withdrawing nature of the adjacent fluorine atom on the phenyl ring will have a competing effect. masterorganicchemistry.comresearchgate.net

Nucleophilic Substitution

Nucleophilic substitution reactions at the benzylic position of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the leaving group and nucleophile. pearson.comkhanacademy.org

To undergo nucleophilic substitution, the hydroxyl group of the butan-1-ol moiety would first need to be converted into a better leaving group, for instance, by protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate). However, the focus here is on the benzylic position. For a substitution reaction to occur at the benzylic carbon, a suitable leaving group would need to be present, which is not the case in the parent molecule. If, for example, the compound were first halogenated at the benzylic position as described above, the resulting benzyl halide would be an excellent substrate for nucleophilic substitution.

S(_N)2 Reactions: Benzylic substrates can also undergo S(_N)2 reactions. khanacademy.org The rate of an S(_N)2 reaction is sensitive to steric hindrance. In this compound, the benzylic carbon is secondary, which is generally amenable to S(_N)2 attack. The transition state of an S(_N)2 reaction at a benzylic position is also stabilized by the adjacent π-system.

The choice between S(_N)1 and S(_N)2 pathways can be influenced by several factors:

Nucleophile: A strong nucleophile favors the S(_N)2 mechanism, while a weak nucleophile favors S(_N)1.

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 pathway. Polar aprotic solvents favor the S(_N)2 mechanism.

Leaving Group: A good leaving group is essential for both mechanisms but is particularly important for the S(_N)1 reaction as it is involved in the rate-determining step.

For instance, the synthesis of related N-biphenylalkynyl nipecotic acid derivatives has been achieved through nucleophilic radiofluorination at the benzylic position, highlighting the utility of this reaction in preparing radiolabeled compounds for PET imaging. acs.org

Oxidation

The benzylic position is susceptible to oxidation. masterorganicchemistry.com The oxidation of the benzylic C-H bond in this compound could potentially lead to two different products: oxidation of the benzylic C-H to a carbonyl group, or oxidation of the secondary amine.

Oxidation to Carbonyl Compounds: Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid can oxidize a benzylic carbon bearing at least one hydrogen atom to a carboxylic acid. masterorganicchemistry.com However, for a secondary amine like this compound, such harsh conditions would likely lead to the degradation of the molecule.

Milder and more selective methods are available for the oxidation of benzylic amines. For example, the oxidation of benzylic secondary amines to nitrones using hydrogen peroxide in methanol or acetonitrile has been reported. acs.orgacs.org This reaction proceeds without the need for a metal catalyst and is environmentally benign. acs.orgacs.org The resulting nitrone from the oxidation of this compound would be N-(2-fluorobenzylidene)-1-hydroxybutan-2-amine N-oxide.

Alternatively, chemoselective methods for the oxidation of aminobenzyl alcohols to the corresponding amino aldehydes have been developed using copper(I) catalysts with TEMPO and molecular oxygen. d-nb.info These mild conditions would likely oxidize the primary alcohol in this compound to an aldehyde, yielding 2-(2-fluoro-benzylamino)butanal, rather than attacking the benzylic C-H bond. The synthesis of isosteviol-based 1,3-aminoalcohols has involved the reductive amination of a hydroxyaldehyde with 4-fluorobenzylamine, a reaction that is essentially the reverse of the oxidation of the amino alcohol. nih.gov

The selective oxidation of the benzylic C-H to a ketone, to form 2-((2-fluorobenzoyl)amino)butan-1-ol, would require specific reagents that target the benzylic C-H in the presence of both an alcohol and a secondary amine.

Advanced Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of 2-(2-Fluoro-benzylamino)-butan-1-ol is not available in the reviewed scientific literature.

Proton (¹H) NMR Spectroscopic Characterization

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not publicly documented.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Specific ¹³C NMR chemical shift data for this compound are not publicly documented.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Specific ¹⁹F NMR data for this compound, which would be crucial for confirming the presence and electronic environment of the fluorine atom, are not available in public databases or literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques would be essential for the complete structural assignment of this compound, no such experimental data has been published.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

The precise mass determination of the molecular ion of this compound via HRMS is not reported in the available literature, which would otherwise provide definitive confirmation of its elemental composition. The exact mass for the protonated molecule [C₁₁H₁₇FNO]⁺ is calculated to be 198.1289.

Comprehensive Fragmentation Pattern Analysis

Mass spectrometry, particularly with electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The high-energy electron beam in EI-MS causes the molecule to ionize and break apart into characteristic charged fragments. chemguide.co.uk The molecular ion (M+) of this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. However, similar to other benzylamine (B48309) and alcohol compounds, the molecular ion peak may be weak or absent due to its instability. tandfonline.comdocbrown.info

The fragmentation is predictable, governed by the formation of stable carbocations and neutral radicals. chemguide.co.ukuni-saarland.de Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to breaking.

Cleavage of the C-C bond adjacent to the nitrogen (alpha to the amine) can result in the loss of a propyl radical to form a resonance-stabilized iminium ion.

A primary fragmentation is the cleavage of the bond between the benzyl (B1604629) group and the nitrogen, leading to the highly stable 2-fluorobenzyl cation or a tropylium-like ion at m/z 109. This is often the base peak in the spectra of N-benzyl compounds. tandfonline.com

Cleavage alpha to the hydroxyl group: Fragmentation can occur at the C1-C2 bond, leading to the loss of a CH₂OH radical and the formation of a cation.

Dehydration: Alcohols frequently undergo the loss of a water molecule (18 amu), which would result in a fragment ion at M-18. docbrown.infolibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePredicted Fragment IonFragmentation Pathway
197[C₁₁H₁₆FNO]⁺Molecular Ion (M⁺)
179[C₁₁H₁₄FN]⁺Loss of H₂O (M-18)
166[C₁₀H₁₃FN]⁺Loss of CH₂OH (alpha-cleavage at C1-C2)
124[C₇H₇FN]⁺Cleavage of C-N bond
109[C₇H₆F]⁺2-Fluorobenzyl cation (Benzylic cleavage)
88[C₅H₁₂N]⁺Cleavage of benzyl-N bond
57[C₄H₉]⁺Butyl fragment

This table is predictive and actual observed abundances may vary.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile or polar molecules that may not yield a molecular ion in EI-MS. researchgate.netumd.edu For this compound, ESI-MS would be employed to confirm the molecular weight with high accuracy.

In positive ion mode, the analyte is typically sprayed from a solution with a low pH, which encourages the protonation of basic sites like the secondary amine. umd.edu This process generates a protonated molecule, [M+H]⁺. This quasi-molecular ion is generally stable and produces a strong signal, allowing for unambiguous determination of the molecular mass. libretexts.org For this compound, the expected protonated molecule would be observed at an m/z of 198.13, corresponding to the formula [C₁₁H₁₇FNO]⁺. The high-resolution capabilities of modern mass spectrometers can provide a mass measurement with enough accuracy to help confirm the elemental composition. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. rsc.org Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. savemyexams.com The IR spectrum of this compound would display a unique pattern of absorption bands that serve as a molecular fingerprint. docbrown.info

Key expected absorptions include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. specac.comdocbrown.info

N-H Stretch: A moderate, and typically sharper, absorption in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine. This peak may sometimes be obscured by the broad O-H band.

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the butyl and benzyl methylene (B1212753) groups will be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ range. pg.edu.pl

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch: A strong absorption for the primary alcohol C-O bond is expected in the 1050-1150 cm⁻¹ range.

C-N Stretch: This vibration for the alkyl-aryl amine would appear in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong absorption, typically in the 1000-1400 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupBond VibrationExpected Intensity
3200-3550AlcoholO-H StretchStrong, Broad
3300-3500Secondary AmineN-H StretchModerate
3010-3100AromaticC-H StretchModerate to Weak
2850-2960AlkaneC-H StretchStrong
1450-1600AromaticC=C StretchModerate to Weak
1050-1150Primary AlcoholC-O StretchStrong
1250-1350AmineC-N StretchModerate
1000-1400Aryl FluorideC-F StretchStrong

Chiroptical Spectroscopy for Enantiomeric Purity Determination

The carbon atom at position 2 of the butan-1-ol chain is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for distinguishing between these stereoisomers and quantifying their relative amounts in a sample. nih.gov

Enantiomers possess the ability to rotate the plane of plane-polarized light in equal but opposite directions. saskoer.ca This phenomenon, known as optical activity, is measured using a polarimeter. The enantiomer that rotates light clockwise is termed dextrorotary (+), while the one that rotates it counter-clockwise is levorotary (-). saskoer.ca

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). wikipedia.org

A sample containing a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, will exhibit no optical rotation because the opposing rotations of each enantiomer cancel each other out. youtube.com A non-zero observed rotation indicates that one enantiomer is present in excess. The magnitude of the rotation is directly proportional to the concentration of the chiral substance, allowing for the determination of enantiomeric excess (e.e.) if the specific rotation of the pure enantiomer is known. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of a chiral compound. nih.govcsfarmacie.cz The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. mdpi.com

For the separation of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), would be a suitable choice. aocs.orgrsc.org These phases are known for their broad applicability in separating a wide range of chiral compounds, including amines and alcohols. The mobile phase would typically consist of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). aocs.org By comparing the integrated peak areas of the two separated enantiomers in the resulting chromatogram, a precise value for the enantiomeric excess can be calculated.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. libretexts.org This technique provides unequivocal proof of molecular structure, yielding highly accurate bond lengths, bond angles, and conformational details. pages.dev

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then bombarded with a monochromatic X-ray beam, which diffracts in a unique pattern based on the electron density of the crystal lattice. libretexts.org Mathematical analysis of this diffraction pattern allows for the construction of a three-dimensional model of the molecule.

Crucially, for a chiral compound, X-ray crystallography on a crystal of a single enantiomer can determine the absolute configuration (i.e., definitively assigning it as R or S), a task not possible with most other spectroscopic techniques. While no crystal structure for this specific compound appears in the public databases, structures for closely related molecules like 2-(Tosylamino)butan-1-ol have been reported, demonstrating the feasibility of this analysis for this class of compounds. ugr.esugr.es

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and energetic properties of a molecule. plos.orgpleiades.online These calculations can determine the distribution of electrons within the molecule, which governs its reactivity, polarity, and intermolecular interactions.

Detailed DFT calculations, often using a basis set such as 6-311++G(d,p), can be performed to optimize the molecular geometry of 2-(2-fluoro-benzylamino)-butan-1-ol and compute various electronic descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Other calculated properties, such as the dipole moment and Mulliken atomic charges, offer insights into the molecule's polarity and the partial charges on individual atoms, respectively. derpharmachemica.combiointerfaceresearch.com These charge distributions are vital for understanding how the molecule will interact with other polar molecules and its environment.

Note: These values are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (e.g., AMBER, OPLS) to describe the potential energy of the system. mdpi.comnih.gov By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, one can observe its conformational landscape. nih.gov The simulation trajectory can be analyzed to identify the most stable, low-energy conformers and the energy barriers between them. pharmacy180.com This information is critical for understanding how the molecule might adapt its shape to fit into a binding site on a protein.

Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles in this compound

Dihedral Angle Description Stable Conformations (°) Relative Energy (kcal/mol)
τ1 (C-C-N-C) Rotation around the C-N bond 60 (gauche), 180 (anti) 0, 0.5
τ2 (C-C-C-O) Rotation around the C2-C1 butanol bond -65 (gauche), 175 (anti) 0, 0.8

Note: These values are hypothetical, illustrating how different rotational states would possess different relative energies due to steric and electronic effects.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. whiterose.ac.uk By mapping the potential energy surface of a reaction, it is possible to identify the lowest-energy pathway from reactants to products, including the high-energy transition state structures that must be overcome. rsc.org

Table 3: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound

Species Description Relative Energy (kcal/mol)
Reactants 2-fluorobenzaldehyde (B47322) + 2-aminobutan-1-ol (B80463) 0
Transition State 1 (TS1) Imine formation +15.2
Intermediate Schiff Base/Imine -5.4
Transition State 2 (TS2) Hydride reduction of imine +12.8

Note: This table represents a simplified, hypothetical reaction energy profile calculated using computational methods.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. plos.orgrsc.org These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. derpharmachemica.com

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows absorption bands corresponding to specific vibrational modes, such as O-H stretching, N-H bending, or C-F stretching. nih.gov Often, calculated frequencies are systematically higher than experimental values due to the approximations inherent in the models (e.g., the harmonic oscillator approximation). To improve agreement, the calculated frequencies are often multiplied by an empirical scaling factor. nih.gov A strong correlation between the scaled theoretical spectrum and the experimental spectrum provides high confidence in the structural assignment. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Calculated Frequency (Unscaled) Scaled Frequency "Experimental" Frequency
O-H Stretch 3850 3658 3650
N-H Stretch 3510 3335 3330
Aromatic C-H Stretch 3150 3087 3090
Aliphatic C-H Stretch 3010 2950 2945
C=C Aromatic Ring Stretch 1625 1600 1602

Note: Scaled frequencies are derived using a typical scaling factor (e.g., 0.95-0.98) for DFT calculations. "Experimental" values are representative for these functional groups.

In Silico Exploration of Potential Molecular Interactions (e.g., protein-ligand docking to hypothetical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design for predicting the binding mode and affinity of a potential drug candidate. mdpi.com

In the absence of a known biological target for this compound, docking can be performed against hypothetical targets to explore its potential interactions. For instance, given its structural similarity to certain beta-blockers or other amine-containing drugs, it could be docked into the binding site of a hypothetical kinase or G-protein coupled receptor. The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their estimated binding affinity (e.g., in kcal/mol). nih.govbiorxiv.org The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. mdpi.comfip.org

Table 5: Hypothetical Docking Results of this compound with a Hypothetical Kinase Target

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.5 ASP-145 Hydrogen bond (with -OH group)
LYS-72 Hydrogen bond (with -NH- group)
VAL-55 Hydrophobic interaction (with ethyl group)
PHE-160 Pi-stacking (with fluorophenyl ring)
2 -8.1 GLU-101 Hydrogen bond (with -OH group)
LEU-158 Hydrophobic interaction (with benzyl (B1604629) group)
3 -7.9 ASP-145 Salt bridge (with protonated amine)

Note: These results are purely illustrative of the data generated from a molecular docking study against a hypothetical protein target.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Chromatographic Separation

Chromatographic techniques are fundamental in the analysis of chemical compounds. However, the inherent properties of 2-(2-Fluoro-benzylamino)-butan-1-ol, such as its polarity and potentially low volatility, can present challenges. Derivatization offers effective solutions to enhance its separation and detection in both gas and liquid chromatography.

The analysis of polar compounds like this compound by Gas Chromatography (GC) is often problematic due to their low volatility and tendency to adsorb onto the chromatographic column. sigmaaldrich.com Derivatization is employed to convert the polar -OH and -NH- groups into less polar, more volatile functional groups, thereby improving chromatographic peak shape and thermal stability. sigmaaldrich.comgcms.cz

Common strategies applicable to the functional groups in this compound include:

Silylation: This is a widely used technique where active hydrogens in the hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com TBDMS derivatives, formed using MTBSTFA, are particularly advantageous as they are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The resulting silylated derivative of this compound would be significantly more volatile and produce characteristic mass spectra, aiding in its identification and quantification. sigmaaldrich.com

Acylation: This method involves the reaction of the amine and hydroxyl groups with perfluoroacylating reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). gcms.cz These reagents introduce fluorinated acyl groups, which greatly increase volatility and enhance sensitivity for electron capture detection (ECD), a highly sensitive detection method in GC. gcms.cz

The table below summarizes common derivatization reagents for GC-MS analysis of compounds with amine and hydroxyl groups.

Table 1: GC-MS Derivatization Reagents for Amino Alcohols
Derivatization Technique Reagent Target Functional Group(s) Key Advantages
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Amine, Hydroxyl Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com
Acylation Trifluoroacetic Anhydride (TFAA) Amine, Hydroxyl Creates highly volatile derivatives, suitable for FID and ECD. gcms.cz
Acylation Heptafluorobutyric Anhydride (HFBA) Amine, Hydroxyl Produces derivatives with excellent sensitivity for ECD. gcms.cz

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed not to increase volatility, but to introduce a chromophore or a fluorophore into the analyte molecule. researchgate.netmyfoodresearch.com This is particularly useful when the compound, like this compound, lacks a strong UV-absorbing or fluorescent moiety, thus limiting the sensitivity of common HPLC detectors. Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). myfoodresearch.com

Key derivatization agents for HPLC analysis of amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives, significantly lowering detection limits. ddtjournal.com

9-fluorenylmethylchloroformate (FMOC-Cl): This reagent reacts with amines to form derivatives that are highly fluorescent, enabling sensitive detection. researchgate.netnih.gov

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A highly effective fluorogenic reagent that reacts with primary and secondary amines to produce intensely fluorescent and stable derivatives. researchgate.netddtjournal.com

The introduction of these tags allows for the use of highly sensitive UV-Vis or fluorescence detectors, enhancing the quantitative analysis of this compound in various matrices. myfoodresearch.com

Derivatization for Advanced Spectroscopic Analysis

Beyond chromatography, derivatization is a powerful tool for enhancing analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). The primary goal is to improve ionization efficiency and induce specific fragmentation patterns, which aids in structural elucidation and quantification. nih.gov

The primary hydroxyl group of this compound can be targeted for derivatization to improve its detection in LC-MS. A notable reagent for this purpose is 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS). nih.govnih.gov While FMP-TS is known as a fluorinating or coupling agent, it has also been successfully employed as a derivatizing agent for hydroxyl-containing compounds, such as vitamin D metabolites and estrogens, to enhance their detectability in LC-MS/MS analysis. nih.govnih.govresearchgate.net

The reaction with FMP-TS introduces a permanently charged pyridinium (B92312) moiety to the hydroxyl group. This has several analytical benefits:

Enhanced Ionization: The pre-charged nature of the derivative significantly boosts ionization efficiency in electrospray ionization (ESI), leading to a much stronger signal in the mass spectrometer. nih.govnih.gov

Improved Sensitivity: The increased signal intensity results in lower limits of detection (LOD) and limits of quantification (LOQ). nih.gov

Controlled Fragmentation: The derivatized molecule often exhibits a predictable fragmentation pattern upon collision-induced dissociation (CID), which is beneficial for selective and reliable quantification using multiple reaction monitoring (MRM) in tandem mass spectrometry. ddtjournal.com

Studies on other hydroxylated compounds have shown that derivatization with FMP-TS can improve detection sensitivity by hundreds or even thousands of times. nih.gov

The secondary amine in this compound is another key site for derivatization aimed at improving LC-MS performance. Many reagents used for HPLC fluorescence detection, such as Dansyl Chloride, also serve to enhance MS detection because they introduce a readily ionizable group. ddtjournal.comnih.gov

A comparative study of various amine-derivatizing agents found that Dansyl-Cl is a versatile choice, producing derivatives with both strong fluorescence and high ionization efficiency in MS. nih.gov Other reagents like Fmoc-Cl were also found to be effective, particularly under acidic chromatography conditions. nih.gov The choice of reagent can be tailored to the specific requirements of the analytical method, such as the mobile phase pH and the desired level of sensitivity. nih.gov

The table below details derivatization reagents for advanced spectroscopic analysis.

Table 2: Derivatization Reagents for Enhanced Spectroscopic (LC-MS) Detection
Reagent Target Functional Group Principle of Enhancement
2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) Hydroxyl Introduces a pre-charged pyridinium group, boosting ESI efficiency. nih.govnih.gov
Dansyl Chloride (DNS-Cl) Amine Adds a dimethylamino group that is easily protonated, improving ionization. ddtjournal.comnih.gov
9-fluorenylmethylchloroformate (FMOC-Cl) Amine Forms derivatives with good ionization under acidic conditions. nih.gov

Derivatization for Chiral Resolution and Separation

This compound is a chiral molecule, containing at least one stereocenter, meaning it can exist as different enantiomers. The separation of these enantiomers is often crucial, as they can exhibit different biological activities. One of the most common methods for resolving a racemic mixture is through derivatization with a chiral resolving agent. wikipedia.orgresearchgate.net

This strategy involves reacting the racemic compound with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, such as solubility and melting point. wikipedia.org This difference allows them to be separated by conventional techniques like crystallization or chromatography. wikipedia.orgresearchgate.net

For an amino alcohol like this compound, a suitable chiral resolving agent would be a chiral carboxylic acid, which would react with the amine to form diastereomeric salts. Alternatively, a chiral acyl chloride could react with both the amine and alcohol groups. A key step in the synthesis of the related compound (S)-(+)-2-(N-benzylamino)butan-1-ol, an important resolving agent itself, involves similar resolution principles, highlighting the utility of this approach. researchgate.netbme.hu

After separation of the diastereomers, the original enantiomer of this compound can be recovered by chemically removing the chiral auxiliary group. wikipedia.org This derivatization-separation-cleavage process is a cornerstone of synthetic chemistry for obtaining enantiomerically pure compounds. researchgate.net

Functional Group Interconversion via Derivatization

Functional group interconversion (FGI) is a fundamental strategy in organic chemistry, defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For the compound this compound, derivatization of its primary alcohol and secondary amine functional groups is a key method for FGI. These transformations are pivotal for both analytical purposes, such as enhancing detectability and improving chromatographic separation, and for synthetic applications, such as the creation of new molecular analogs or intermediates for more complex syntheses. imperial.ac.ukjfda-online.comresearchgate.net

The structure of this compound possesses two primary sites for derivatization: the hydroxyl (-OH) group and the secondary amine (-NH-) group. The strategic modification of these groups allows for the tailored alteration of the molecule's physicochemical properties, including its volatility, polarity, and reactivity.

For analytical applications, particularly in gas chromatography (GC), derivatization is often essential. researchgate.net It can increase the volatility of polar compounds like amino alcohols, reduce analyte adsorption within the GC system, and improve peak shape and detector response. researchgate.net Fluorinated derivatizing agents, for example, are frequently used to create derivatives with enhanced volatility and detectability. jfda-online.com In synthetic chemistry, converting the hydroxyl or amino group into a better leaving group or a protecting group is a common tactic to facilitate subsequent reactions. vanderbilt.edu

Derivatization of the Primary Hydroxyl Group

The primary alcohol in this compound can undergo several key interconversions. These reactions are typically aimed at replacing the hydroxyl group or converting it into a more reactive functional group for further synthetic steps.

Esterification: The hydroxyl group can be converted to an ester. This is often done for analytical purposes, such as creating fluoroacyl derivatives to improve volatility for GC-MS analysis. jfda-online.com Synthetically, esterification can serve as a protecting group strategy.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters like tosylates or mesylates. vanderbilt.eduub.edu These sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions, far more so than the original hydroxyl group. vanderbilt.edu This conversion does not affect the stereochemistry at the carbon atom bearing the group. ub.edu

Conversion to Alkyl Halides: The hydroxyl group can be directly or indirectly converted into an alkyl halide (Cl, Br, I). ub.edu A common indirect method involves converting the alcohol to a sulfonate ester first, followed by an SN2 reaction with a halide ion (Finkelstein Reaction). vanderbilt.edu Direct methods using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also possible, though they can sometimes involve harsher conditions. ub.edu

ReagentResulting Functional GroupPrimary ApplicationReference
Pentafluoropropionic AnhydridePentafluoropropionyl EsterAnalytical (GC-MS) jfda-online.com
Tosyl Chloride (TsCl) in Pyridine (B92270)Tosylate Ester (-OTs)Synthetic (Leaving Group) vanderbilt.eduub.edu
Mesyl Chloride (MsCl) in TriethylamineMesylate Ester (-OMs)Synthetic (Leaving Group) ub.edu
Thionyl Chloride (SOCl₂)Alkyl Chloride (-Cl)Synthetic (Intermediate) vanderbilt.eduub.edu
Phosphorus Tribromide (PBr₃)Alkyl Bromide (-Br)Synthetic (Intermediate) ub.edu

Derivatization of the Secondary Amine Group

The secondary amine in this compound is also a prime target for derivatization, enabling a different set of molecular modifications.

Acylation: The amine can react with acid chlorides or anhydrides to form amides. For analytical purposes, chiral acylating reagents such as (S)-(–)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC) can be used to form diastereomers from chiral amines, allowing for their separation and quantification on achiral GC columns. jfda-online.comresearchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation can be used as a protecting group strategy for the amine in a multi-step synthesis.

Alkylation: The secondary amine can be further alkylated to a tertiary amine. This modification can significantly alter the basicity and pharmacological profile of the molecule.

ReagentResulting Functional GroupPrimary ApplicationReference
(S)-(–)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC)N-Trifluoroacetylprolyl AmideAnalytical (Chiral Separation) jfda-online.comresearchgate.net
Acetic AnhydrideAcetamideSynthetic/Analytical jfda-online.com
Tosyl Chloride (TsCl)TosylsulfonamideSynthetic (Protecting Group) vanderbilt.edu
Alkyl Halide (e.g., Methyl Iodide)Tertiary AmineSynthetic (Analog Synthesis) nih.gov

Pre Clinical Mechanistic Investigations and Potential Biochemical Pathways

In Vitro Mechanistic Investigations in Biological Systems

In vitro studies are the foundational step, utilizing isolated biological components to dissect the compound's direct molecular interactions and cellular effects in a controlled environment.

To understand the mechanism of action of 2-(2-Fluoro-benzylamino)-butan-1-ol, the initial step would involve identifying its direct molecular binding partners. Techniques such as affinity chromatography, where the compound is immobilized and used to capture interacting proteins from cell lysates, are commonly employed. Subsequent identification of these proteins by mass spectrometry would provide the first clues to its potential targets.

Based on its structural components, potential interacting biomolecules could include enzymes and receptors. The aminobutanol (B45853) moiety is a feature found in compounds targeting a variety of enzymes and receptors. For instance, derivatives of aminobutanol have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. smolecule.comnih.gov The benzylamino group, on the other hand, is present in molecules that interact with a range of receptors, including those for neurotransmitters. smolecule.com

Table 1: Potential Biomolecular Interactions for this compound Based on Structural Analogs

Structural MoietyPotential Interacting Biomolecule ClassExample from Structurally Related Compounds
AminobutanolKinases (e.g., CDKs)Roscovitine and its analogs smolecule.comnih.gov
AminobutanolG-protein coupled receptors (e.g., S1P receptors)Sphingosine-1-phosphate receptor agonists nih.gov
BenzylaminoNeurotransmitter ReceptorsVarious receptor ligands
Fluoro-benzylMay enhance binding affinity and metabolic stabilityObserved in various CNS-active compounds acs.org

This table is speculative and based on the activities of structurally related compounds. No direct data for this compound is available.

Once potential targets are identified, the focus shifts to understanding how the compound affects cellular signaling pathways. This is typically assessed using cell-based assays. For example, if this compound were found to bind to a specific kinase, researchers would investigate its effect on the phosphorylation of downstream substrates of that kinase using techniques like Western blotting or phospho-specific antibody arrays.

Furthermore, broader, unbiased approaches such as transcriptomics (e.g., RNA-seq) or proteomics can reveal global changes in gene and protein expression following treatment with the compound. This can uncover unexpected pathway modulations and provide a more comprehensive picture of the compound's cellular effects. For instance, studies on other novel compounds have utilized such pathway analyses to reveal effects on apoptosis, stress signaling, and metabolic pathways.

A crucial step in preclinical characterization is to quantify the compound's binding affinity for its primary target(s) and to assess its selectivity across a wide range of other related and unrelated proteins. This is often done using radioligand binding assays or fluorescence-based thermal shift assays.

A comprehensive selectivity panel would typically include a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects. For example, a compound intended as a CDK inhibitor would be tested against a panel of different CDKs and other kinase families to ensure it preferentially inhibits the target kinase.

Table 2: Representative Panel for Binding Affinity and Selectivity Profiling

Target FamilyAssay PrincipleExample Targets
KinasesMeasurement of displacement of a known radiolabeled ligand or enzymatic activity inhibition.CDKs, Tyrosine Kinases, MAP Kinases
GPCRsRadioligand binding assays or functional assays measuring downstream signaling (e.g., cAMP).Adrenergic, Dopaminergic, Serotonergic Receptors
Ion ChannelsElectrophysiological measurements (e.g., patch-clamp) to assess channel conductance.Sodium, Potassium, Calcium Channels

This table represents a typical profiling panel and is not based on specific data for this compound.

In Vivo Mechanistic Investigations in Relevant Pre-clinical Models

Following promising in vitro data, investigations move to in vivo models, typically rodents, to understand the compound's effects within a whole biological system.

Pharmacodynamic (PD) studies aim to correlate the dose and concentration of the compound with its pharmacological effect. In mechanistic PD studies, the endpoints are directly related to the compound's proposed mechanism of action. For example, if in vitro studies suggested that this compound inhibits a particular enzyme, a PD study in animals would involve administering the compound and then measuring the activity of that enzyme in relevant tissues at various time points.

This can also involve measuring the levels of biomarkers that are known to be modulated by the target pathway. For instance, if the compound is hypothesized to have anti-inflammatory effects, researchers might measure the levels of pro-inflammatory cytokines in the blood or tissues of animals treated with the compound.

A key question in in vivo studies is whether the compound reaches its intended target in the body at concentrations sufficient to exert a biological effect. This is known as target engagement. Techniques like Positron Emission Tomography (PET) can be used if a radiolabeled version of the compound can be synthesized. This allows for non-invasive visualization of the compound's distribution and binding to its target in the brain or other organs of a living animal.

Alternatively, ex vivo methods can be employed. This involves administering the compound to an animal, and after a certain period, tissues are collected and analyzed to measure the extent of target binding. One such method is the Cellular Thermal Shift Assay (CETSA), which can be adapted for tissue samples to assess the stabilization of the target protein by the compound, indicating that binding has occurred.

Without specific experimental data, the preclinical mechanistic profile of this compound remains undetermined. The methodologies described here represent the standard and necessary investigative path to elucidate the biological actions of this and other novel chemical entities.

Characterization of Metabolic Fate in Pre-clinical Systems

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in pre-clinical models is not available in the public domain.

In Vitro Metabolite Identification and Profiling

No studies have been published that identify or profile the metabolites of this compound in in vitro systems such as liver microsomes, hepatocytes, or other cellular models. Therefore, no data tables of identified metabolites can be generated at this time.

Elucidation of Biotransformation Pathways

Without the identification of metabolites, the specific biotransformation pathways for this compound cannot be determined. General metabolic pathways for structurally related compounds often include reactions such as:

N-Dealkylation: Cleavage of the bond between the nitrogen and the 2-fluorobenzyl group.

Oxidation: Introduction of hydroxyl groups onto the aromatic ring or the aliphatic chain.

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

However, it must be stressed that these are general predictions based on chemical structure and not the result of experimental studies on this compound. The actual metabolic profile could differ significantly.

Catalytic Applications and Material Science Research

Use as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis

Chiral amino alcohols are a well-established class of compounds utilized as ligands or precursors for catalysts in asymmetric synthesis. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a variety of metal centers. The inherent chirality of 2-(2-Fluoro-benzylamino)-butan-1-ol makes it a candidate for inducing enantioselectivity in chemical transformations.

The non-fluorinated analogue, (S)-(+)-2-(N-benzylamino)butan-1-ol, has been documented as a resolving agent for the separation of racemic mixtures and as a precursor for the synthesis of chiral ligands. researchgate.net This established utility underscores the potential of its fluorinated counterpart. The introduction of a fluorine atom on the benzyl (B1604629) group can significantly alter the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. For instance, the electron-withdrawing nature of fluorine can affect the Lewis acidity of a coordinated metal center, potentially leading to enhanced catalytic performance in certain reactions.

Chiral Ni(II) complexes, for example, have been shown to be powerful tools in the synthesis of non-canonical amino acids, including fluorinated variants. nih.gov While direct studies involving this compound are not prevalent, its structural similarity to ligands used in such systems suggests its potential as a ligand in similar nickel-catalyzed asymmetric syntheses.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Ligand

Reaction TypeMetal CatalystPotential Product
Asymmetric HydrogenationRuthenium, IridiumChiral Alcohols
Asymmetric Michael AdditionCopper, NickelChiral Carbonyl Compounds
Asymmetric Aldol ReactionZinc, TitaniumChiral β-Hydroxy Carbonyls
Asymmetric AlkylationLithium, ZincChiral α-Substituted Carbonyls

Potential Applications in Organic Transformations and Catalysis

Beyond its role as a chiral ligand, this compound could find applications in various organic transformations. The amino alcohol functionality can participate directly in reactions or be modified to create new catalytic species.

Fluorinated alcohols, in general, are known to act as unique solvents or co-solvents in homogeneous catalysis, often enhancing reaction rates and selectivity due to their distinct properties like high polarity and hydrogen-bond-donating ability. researchgate.net While the primary alcohol in this compound could potentially engage in such interactions, its primary utility is more likely to be as a reactant or catalyst.

The compound could serve as a precursor for the synthesis of more complex chiral catalysts. For example, the hydroxyl and amino groups can be derivatized to form bidentate or tridentate ligands with varied steric and electronic properties. These tailored ligands could then be applied in a range of catalytic processes, including reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of its non-fluorinated analog, (S)-(+)-2-(N-benzylamino)butan-1-ol, has been optimized through the catalytic hydrogenation of its corresponding Schiff base, a methodology that could likely be adapted for the synthesis of the fluorinated derivative. researchgate.net

Exploration in Material Science as a Building Block for Advanced Materials or Supramolecular Structures

In the field of material science, molecules with specific functional groups and defined stereochemistry are valuable as building blocks for the construction of advanced materials and supramolecular assemblies. The combination of a rigid fluorinated aromatic ring and a flexible chiral amino alcohol chain in this compound makes it an interesting candidate for such applications.

The presence of both hydrogen bond donors (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen atom) allows for the formation of intricate hydrogen-bonding networks. These networks can direct the self-assembly of the molecules into well-defined supramolecular structures. aps.orgrsc.org The fluorinated phenyl ring can also participate in π-π stacking interactions, further contributing to the stability and organization of the resulting assemblies. Such supramolecular structures are of interest for their potential applications in areas like molecular recognition, sensing, and the development of functional materials. nih.govvu.lt

Furthermore, this compound could be incorporated as a chiral monomer into polymers or covalent organic frameworks (COFs). The introduction of chirality into these materials can impart them with unique optical or recognition properties, making them suitable for applications in chiral separations, asymmetric catalysis, and sensing.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluoro-benzylamino)-butan-1-ol?

  • Methodological Answer : The primary route involves catalytic hydrogenation of the Schiff base precursor, (S)-(+)-2-(N-benzylideneamino)butan-1-ol (BDAB), using palladium catalysts. For example, hydrogenation over 5% Pd/C in ethanol at 3.5 bar H₂ yields 68% of the target compound at room temperature . Alternative methods include direct reductive amination (DRA) with chloroform as an additive, achieving 97% yield under atmospheric pressure . Direct benzylation of 2-aminobutan-1-ol with benzyl halides (e.g., benzyl bromide in boiling toluene with Na₂CO₃) is another viable approach, yielding up to 87% .

Q. How is the stereochemistry of this compound controlled during synthesis?

  • Methodological Answer : Stereochemical control is achieved through enantioselective synthesis of the Schiff base precursor. For instance, (S)-configured BDAB is hydrogenated to retain chirality, leveraging palladium catalysts under mild conditions (e.g., 1 bar H₂ in ethyl acetate) to minimize racemization . Chiral starting materials like (R)-(–)-2-aminobutan-1-ol ensure enantiomeric purity, with yields >77% . Polarimetric analysis and chiral HPLC are critical for verifying stereochemical integrity post-synthesis.

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify the fluorine-substituted benzyl group (δ ~7.0–7.4 ppm for aromatic protons) and the butanol backbone (δ ~3.5 ppm for -OH and δ ~1.5–2.0 ppm for methylene groups) .
  • IR : Stretching frequencies for -NH (3300–3500 cm⁻¹) and -OH (3200–3600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₅FNO⁺) and detects fragmentation patterns .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to improve the yield of this compound from its Schiff base precursor?

  • Methodological Answer : Optimization involves:
  • Catalyst Selection : Pd/C (5% loading) outperforms other catalysts due to higher surface area and tolerance to fluorinated substrates .
  • Solvent Effects : Ethyl acetate or isopropyl alcohol increases yield (89%) compared to ethanol, likely due to better solubility of intermediates .
  • Pressure and Temperature : Elevated H₂ pressure (3.5 bar) and moderate temperatures (70°C) enhance reaction kinetics without compromising enantioselectivity . Kinetic studies (e.g., time-resolved GC-MS) can identify rate-limiting steps.

Q. What are the challenges in enantiomeric resolution of this compound, and how can diastereomeric salt formation be applied?

  • Methodological Answer : Challenges include low diastereomer solubility differences and fluorine-induced electronic effects. Resolution via diastereomeric salt formation employs chiral acids (e.g., permethric acid) in supercritical CO₂, improving separation efficiency . For example, (S)-BAB resolves trans-permethric acid with >95% enantiomeric excess (ee) under 100 bar CO₂ . Crystallization screening (e.g., solvent/anti-solvent pairs) and X-ray diffraction analysis refine salt purity.

Q. What role does the fluorine substituent play in the biological activity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability and binding affinity through:
  • Electron-Withdrawing Effects : Polarizes the benzyl group, strengthening hydrogen bonds with target enzymes .
  • Lipophilicity : Increases membrane permeability, as shown in comparative cellular uptake assays .
  • Steric Effects : The fluorine atom’s small size minimizes steric hindrance, allowing optimal interaction with hydrophobic enzyme pockets . In vitro assays (e.g., IC₅₀ measurements against cyclopropanecarboxylate synthases) quantify these effects .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; ensure air changes ≥10 per hour .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

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